molecular formula C12H15NO4 B11874263 Ethyl 2,4-dimethoxybenzylidenecarbamate

Ethyl 2,4-dimethoxybenzylidenecarbamate

Cat. No.: B11874263
M. Wt: 237.25 g/mol
InChI Key: MPZYNAABRGDZRK-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethoxybenzylidenecarbamate is an organic compound characterized by the presence of an ethyl ester group, two methoxy groups, and a benzylidene carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dimethoxybenzylidenecarbamate typically involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dimethoxybenzylidenecarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of 2,4-dimethoxybenzoic acid.

    Reduction: Formation of ethyl 2,4-dimethoxybenzylcarbamate.

    Substitution: Formation of 2,4-dihalobenzylidenecarbamate derivatives.

Scientific Research Applications

Ethyl 2,4-dimethoxybenzylidenecarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethoxybenzylidenecarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups enhances its ability to interact with hydrophobic pockets in proteins, while the benzylidene moiety can form π-π interactions with aromatic residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Ethyl 2,4-dimethoxybenzylidenecarbamate can be compared with other similar compounds such as:

    Ethyl 2,4-dimethoxybenzylcarbamate: Lacks the benzylidene moiety, resulting in different reactivity and biological activity.

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of this compound, with distinct chemical properties.

    Benzylidenecarbamate derivatives: Compounds with varying substituents on the benzylidene moiety, leading to diverse chemical and biological properties.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl N-[(2,4-dimethoxyphenyl)methylidene]carbamate

InChI

InChI=1S/C12H15NO4/c1-4-17-12(14)13-8-9-5-6-10(15-2)7-11(9)16-3/h5-8H,4H2,1-3H3

InChI Key

MPZYNAABRGDZRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=CC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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